6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid
Description
6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at position 6 of the pyridine ring and a 3-trifluoromethoxyphenyl substituent at position 5. Nicotinic acid (vitamin B3) derivatives are critical in biological systems, serving as precursors to coenzymes and intermediates in metabolic pathways . For instance, Bacillus and Pseudomonas species hydroxylate nicotinic acid at position 6 to form 6-hydroxynicotinic acid, which is further oxidized into intermediates like maleamic acid . The trifluoromethoxy group in the compound likely enhances metabolic stability and lipophilicity compared to simpler substituents, making it a candidate for pharmaceutical or agrochemical research.
Properties
IUPAC Name |
6-oxo-5-[3-(trifluoromethoxy)phenyl]-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-9-3-1-2-7(4-9)10-5-8(12(19)20)6-17-11(10)18/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJLACGRKGFJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688239 | |
| Record name | 6-Oxo-5-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261656-39-6 | |
| Record name | 6-Oxo-5-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid typically involves the introduction of the trifluoromethoxyphenyl group onto the nicotinic acid ring. One common method is the reaction of 6-hydroxynicotinic acid with a trifluoromethoxyphenyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxo-5-(3-trifluoromethoxyphenyl)nicotinic acid.
Reduction: Formation of 6-hydroxy-5-(3-trifluoromethoxyphenyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nicotinic Acid Derivatives
6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid is a derivative of nicotinic acid, which is known for its role in various biological processes. Nicotinic acid derivatives have been studied for their therapeutic effects, including:
- Anti-inflammatory Properties : Some studies suggest that derivatives of nicotinic acid can modulate inflammatory responses, potentially aiding in the treatment of inflammatory diseases.
- Neuroprotective Effects : Research indicates that certain nicotinic acid derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
TRPM8 Antagonism
Recent studies have identified 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid as a potential antagonist of the TRPM8 receptor, which is implicated in pain sensation and thermoregulation. This receptor is a target for the development of analgesics and treatments for conditions like migraines. The compound's ability to modulate TRPM8 activity suggests its utility in developing new pain management therapies .
Inhibition of Cancer Cell Proliferation
The compound has shown promise in preclinical studies aimed at understanding its effects on various cancer cell lines. For instance:
- Mechanism of Action : It may interfere with signaling pathways that promote cancer cell growth and survival, leading to reduced proliferation rates.
- Combination Therapies : It has been evaluated in combination with other chemotherapeutics to enhance efficacy against resistant cancer types, particularly those that are challenging to treat with standard therapies .
Neuropharmacological Studies
In a series of experiments involving animal models, the administration of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid resulted in observable changes in behavior and neurochemical markers associated with anxiety and depression. These findings support its potential as an antidepressant or anxiolytic agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound, demonstrating effectiveness against certain bacterial strains. This aspect opens avenues for its application in developing new antibacterial agents, particularly against antibiotic-resistant bacteria .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The trifluoromethoxyphenyl group enhances the compound’s binding affinity and selectivity for these receptors, making it a valuable tool in pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Nicotinic Acid Derivatives
The table below compares the target compound with structurally related nicotinic acid derivatives and other aromatic hydroxy-acids:
Key Differences and Functional Implications
Substituent Effects
- Electron-Withdrawing Groups : The 3-trifluoromethoxyphenyl group in the target compound is strongly electron-withdrawing, which increases acidity at the hydroxyl group (pKa reduction) and enhances resistance to enzymatic oxidation compared to electron-donating groups like methoxy .
- Positional Isomerism : Moving the hydroxyl group from position 6 (target compound) to position 2 (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid ) alters hydrogen-bonding capacity and metabolic fate. 6-Hydroxynicotinic acid is a documented intermediate in bacterial degradation, while 2-hydroxylated analogs may follow divergent pathways.
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy or hydroxyl substituents, enhancing membrane permeability.
- Solubility : Sulfonated azo derivatives (e.g., CI 15985 ) exhibit high water solubility but lack bioactivity, whereas nicotinic acid derivatives balance solubility and biological interactions.
Biological Activity
6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid is a compound belonging to the class of nicotinic acids, characterized by the presence of a hydroxyl group and a trifluoromethoxy group. This structural configuration contributes to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine and industry.
The chemical structure of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, enhancing its utility in research and pharmaceutical applications.
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes. |
| Reduction | Carboxylic acid group can be reduced to alcohols or aldehydes. |
| Substitution | Trifluoromethoxy group can be replaced with other functional groups. |
The biological activity of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid is primarily attributed to its interaction with specific molecular targets in biological systems. The trifluoromethoxy group enhances binding affinity to various receptors and enzymes, potentially leading to modulation of their activity.
Key Molecular Targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a modulator of nAChRs, influencing neurotransmission and cognitive functions .
- Enzymatic Pathways : It has been shown to interact with enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and anti-cancer effects .
Biological Activities
Research indicates that 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation .
- Cognitive Enhancement : Its role as a modulator of nAChRs suggests potential applications in enhancing cognitive functions, particularly in neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have investigated the biological effects of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid:
- Study on Cognitive Function : A study demonstrated that compounds similar to 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid significantly improved sensory gating and cognitive performance in animal models by acting as positive allosteric modulators of α7 nAChRs .
- Anti-Cancer Activity : In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cells through activation of specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, and how do reaction parameters influence yield and purity?
- Methodology : The synthesis of trifluoromethyl-substituted nicotinic acid derivatives often involves multi-step reactions, such as halogenation, nucleophilic substitution, or cross-coupling. For example, Kiss et al. (2008) demonstrated the use of fluorinated precursors to synthesize trifluoromethylnicotinic acids via palladium-catalyzed coupling . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography .
Q. How should researchers safely handle and store 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid in laboratory settings?
- Methodology : Referencing safety protocols for structurally similar compounds (e.g., 6-(Trifluoromethoxy)nicotinic acid), researchers must:
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact .
- Store the compound in a sealed container at room temperature, away from moisture and oxidizers .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethoxy group at position 5) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₇F₃NO₄, theoretical MW: 298.05) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for trifluoromethyl-substituted nicotinic acids?
- Methodology : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. To address this:
- Compare spectra across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .
- Use X-ray crystallography to unambiguously confirm the solid-state structure .
- Validate purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) .
Q. What strategies optimize the compound’s application as a ligand in metal-organic frameworks (MOFs)?
- Methodology : Inspired by MOF studies with analogous ligands (e.g., 5-(3',5'-Dicarboxylphenyl)nicotinic acid):
- Coordination Behavior : Test metal salts (e.g., Zn²⁺, Cu²⁺) in solvothermal reactions (120°C, 24 hrs) to assess binding modes .
- Defect Engineering : Introduce competing ligands (e.g., monocarboxylic acids) during synthesis to create hierarchical porosity .
- Characterization : Use PXRD and BET surface area analysis to correlate ligand structure with MOF stability and gas adsorption capacity .
Q. How can factorial design improve the optimization of reaction conditions for large-scale synthesis?
- Methodology : Apply a 2³ factorial design to evaluate three variables: temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃).
- Response Variables : Yield (%) and purity (HPLC area %).
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature has the largest effect size) and model interactions (e.g., X₁×X₂) .
- Validation : Perform confirmatory runs at predicted optimal conditions (e.g., 100°C, 7 mol% catalyst, DMF) .
Q. What mechanisms explain the compound’s potential biological activity, and how can in vitro assays be designed to validate this?
- Methodology : Hypothesize activity based on structural analogs (e.g., 5-Hydroxyflunixin, a COX-2 inhibitor):
- Target Selection : Screen against enzymes like cyclooxygenase or kinases using molecular docking (AutoDock Vina).
- Assay Design : Conduct dose-response studies (0.1–100 μM) in cell lines (e.g., RAW 264.7 macrophages) with TNF-α ELISA to quantify anti-inflammatory effects .
- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., ibuprofen) and analyze structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodology :
- Solubility Testing : Use a standardized protocol (e.g., shake-flask method) in solvents like water, ethanol, and dichloromethane.
- pH Dependence : Measure solubility at pH 2–10 (adjusted with HCl/NaOH) to account for ionization of the carboxylic acid group .
- Documentation : Report detailed conditions (temperature, agitation rate) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
